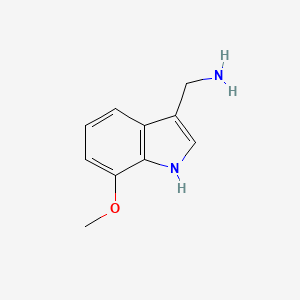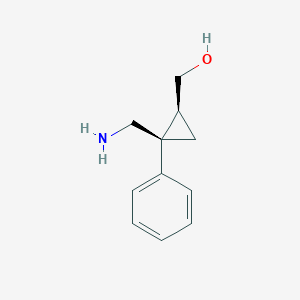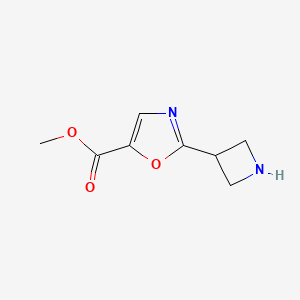
2-amino-7-fluoroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 7-position on the quinazolinone ring. It has a molecular formula of C8H6FN3O and a molecular weight of 179.15 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-fluoroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-amino-7-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The fluorine atom at the 7-position can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the fluorine atom at the 7-position.
7-Fluoroquinazolin-4(3H)-one: Lacks the amino group at the 2-position.
2-Amino-6-fluoroquinazolin-4(3H)-one: Fluorine atom is at the 6-position instead of the 7-position.
Uniqueness
2-Amino-7-fluoroquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 2-position and the fluorine atom at the 7-position. This combination of functional groups can significantly influence its chemical reactivity, biological activity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H6FN3O |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
2-amino-7-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) |
InChI-Schlüssel |
IRBJUDZHLBICJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)






